

# An In-depth Technical Guide to the Physicochemical Properties of 2-Methylhydroquinone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methylhydroquinone*

Cat. No.: *B043894*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Methylhydroquinone** (CAS No. 95-71-6), also known as toluhydroquinone, is an aromatic organic compound derived from hydroquinone with a methyl group substituent on the benzene ring.[1] It is a member of the class of hydroquinones.[2] This compound typically appears as a white to off-white or grayish-white to light beige crystalline solid or powder.[2][3][4] 2-

**Methylhydroquinone** is a versatile chemical with applications in various fields, including as an antioxidant in cosmetics and personal care products, a stabilizer for plastics, a component in photographic developers, and an intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1][2][5] Notably, it has been investigated for its role as a marine fungus metabolite that exhibits angiostatic activity by interfering with the Akt pathway, indicating its potential as a drug candidate for cancer and other angiogenesis-related pathologies.[6]

## Physicochemical Properties

The following tables summarize the key physicochemical properties of 2-methylhydroquinone, compiled from various sources to provide a comprehensive overview for research and development purposes.

Table 1: General and Physical Properties of 2-Methylhydroquinone

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	124.14 g/mol	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
CAS Number	95-71-6	<a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to off-white, grayish-white to light beige crystalline powder	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	124 - 130 °C	<a href="#">[4]</a>
Boiling Point	272 - 285 °C	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Flash Point	172 °C (closed cup)	<a href="#">[4]</a>
Autoignition Temperature	468 °C	
Density (estimate)	1.1006 g/cm <sup>3</sup>	<a href="#">[4]</a>
Vapor Pressure	0.004 Pa at 25 °C	<a href="#">[4]</a> <a href="#">[10]</a>

Table 2: Solubility of 2-Methylhydroquinone

Solvent	Temperature (°C)	Solubility	Source(s)
Water	25	77 g/L	<a href="#">[2]</a> <a href="#">[4]</a>
Water	25	8 g/100g	<a href="#">[7]</a>
Acetone	25	98 g/100g	<a href="#">[7]</a>
Ethanol	Not specified	Soluble	<a href="#">[1]</a> <a href="#">[2]</a>
Ether	Not specified	Soluble	<a href="#">[1]</a> <a href="#">[2]</a>
Benzene	Not specified	Soluble	<a href="#">[11]</a>
Chloroform	Not specified	Soluble	<a href="#">[11]</a>
Nonpolar solvents (e.g., hexane)	Not specified	Poorly soluble	<a href="#">[12]</a>

Table 3: Acidity and Partition Coefficient of 2-Methylhydroquinone

Property	Value	Condition(s)	Source(s)
pKa <sub>1</sub>	10.03	25 °C	[4][10]
pKa <sub>2</sub>	11.62	25 °C	[4][10]
Predicted pKa	10.79 ± 0.18	25 °C	[7]
LogP (Octanol/Water)	0.9	27 °C, pH 4.8 - 5.3	[10]

Table 4: Spectroscopic Data References for 2-Methylhydroquinone

Spectroscopic Method	Solvent / Medium	Reference(s)
<sup>1</sup> H NMR	DMSO-d <sub>6</sub>	[13]
<sup>13</sup> C NMR	Not specified	[8]
IR	KBr disc, nujol mull	[8][14]
Mass Spectrometry (EI)	Not specified	[15]

## Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections describe standard protocols for measuring solubility, pKa, and a common synthesis route for 2-methylhydroquinone.

### Determination of Solubility by the Shake-Flask Method

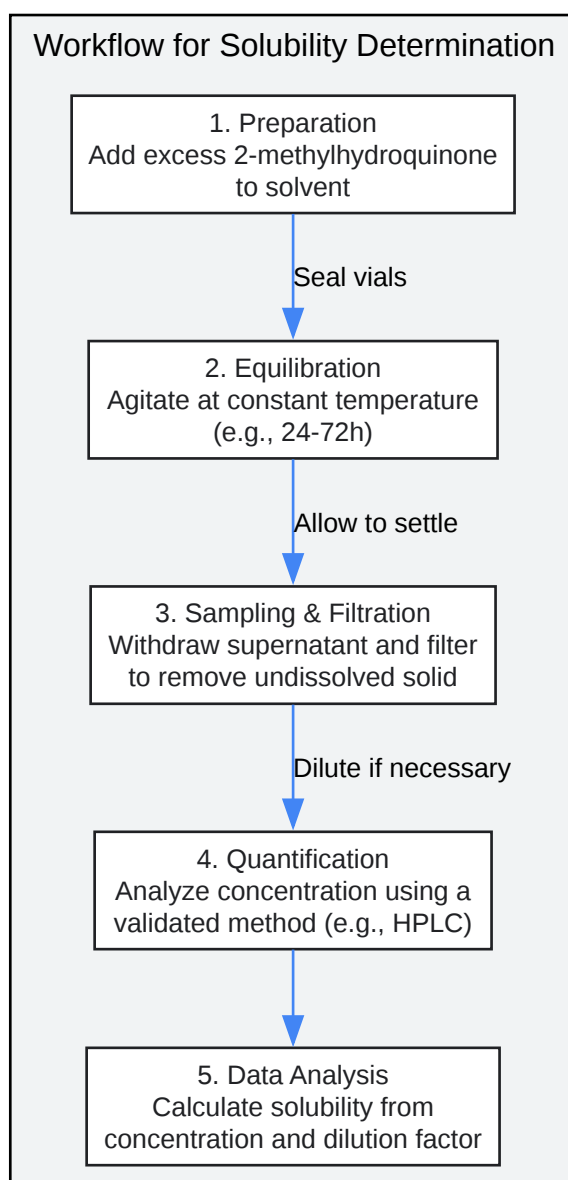
The shake-flask method, as described by Higuchi and Connors, is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[16][17]

Methodology:

- Preparation: Add an excess amount of 2-methylhydroquinone to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, acetone).[16][18] The

presence of excess solid is critical to ensure that a saturated solution is achieved at equilibrium.[18]

- **Equilibration:** Seal the vials to prevent solvent evaporation and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). [17][18] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[18] Equilibrium is confirmed when the concentration of the solute in the solution remains constant over successive time points.[18]
- **Sample Collection and Preparation:** Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. [18] Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) compatible with the solvent to remove all undissolved particles.[18]
- **Quantification:** Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.[18] Analyze the concentration of **2-methylhydroquinone** using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).[18] A calibration curve prepared from standard solutions of known concentrations is used for quantification.[18]
- **Data Analysis:** Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure accuracy and reproducibility.[18]



[Click to download full resolution via product page](#)

Workflow for the shake-flask solubility determination method.

## Determination of pKa by pH-Metric / UV-Visible Spectrophotometric Titration

The dissociation constants (pKa) of ionizable compounds like 2-**methylhydroquinone** can be determined using pH-metric titration or a hybrid method involving UV-Vis spectrophotometry, particularly for compounds with a chromophore near the ionization center.<sup>[19][20]</sup>

#### Methodology:

- **Solution Preparation:** Prepare a solution of **2-methylhydroquinone** of known concentration in a co-solvent system (e.g., water:ethanol, 1:1, v/v) to ensure complete dissolution across the entire pH range of the titration.[\[19\]](#)
- **Titration Setup:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **pH-Metric Titration:** Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH of the solution after each incremental addition of the titrant. A blank titration with the solvent alone should also be performed. The pKa is calculated from the shape of the titration curve.[\[20\]](#)
- **Hybrid pH-Metric/UV Titration:** For this method, the titration is performed in a cuvette placed in a spectrophotometer. After each addition of titrant and pH measurement, a UV-Vis spectrum is recorded.[\[19\]](#)[\[20\]](#)
- **Data Analysis:** The pKa values are determined by analyzing the changes in absorbance at specific wavelengths as a function of pH.[\[20\]](#) The data can be plotted and fitted to the Henderson-Hasselbalch equation to calculate the pKa.[\[21\]](#) This hybrid method is advantageous as it can provide more accurate results for compounds that exhibit significant spectral shifts upon ionization.[\[19\]](#)

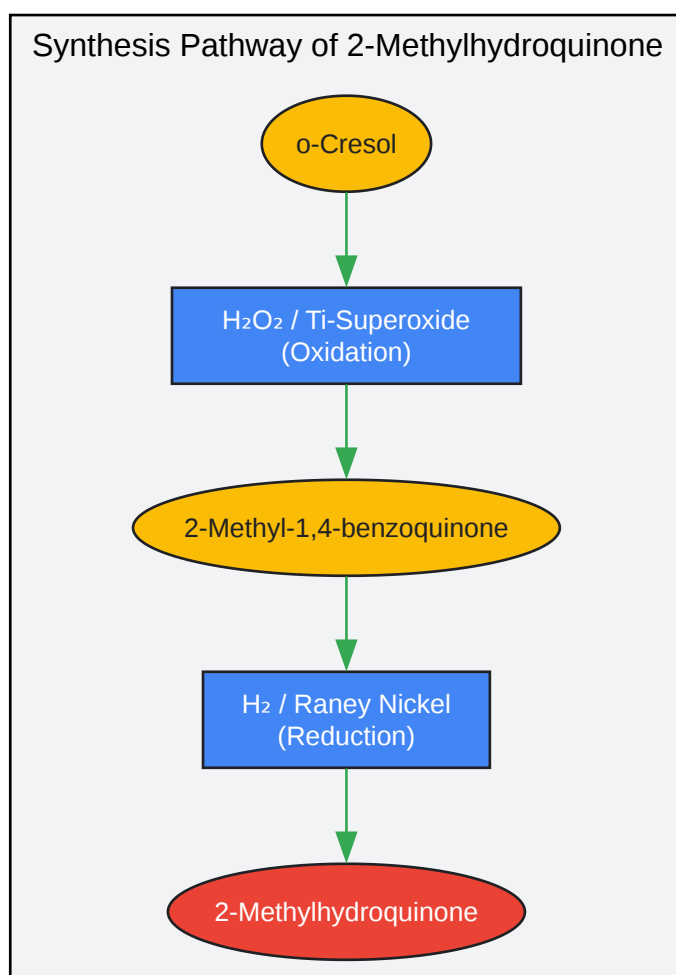
## Synthesis of 2-Methylhydroquinone from o-Cresol

A common method for preparing **2-methylhydroquinone** involves the oxidation of o-cresol followed by the reduction of the resulting quinone. A patented method describes a green chemistry approach using hydrogen peroxide as the oxidant.[\[22\]](#)

#### Methodology:

- **Oxidation of o-Cresol:**
  - In a reaction vessel, a mixture of o-cresol, a catalyst (e.g., Ti-Superoxide), a phase transfer catalyst (e.g., benzyltriethylammonium chloride), and an organic solvent (e.g., benzene or toluene) is heated to 50-60°C with vigorous stirring.[\[22\]](#)

- A 30% aqueous solution of hydrogen peroxide is added dropwise to the heated mixture while maintaining the temperature.[22] The reaction proceeds for approximately 1 hour. [22]
- The primary product of this step is 2-methyl-1,4-benzoquinone.[23]
- Catalyst Recovery and Extraction: After cooling to room temperature, the solid catalyst is recovered by filtration. The organic phase, containing the 2-methyl-1,4-benzoquinone, is separated.[22]
- Reduction to 2-Methylhydroquinone:
  - The organic phase is transferred to a closed pressure vessel. A reduction catalyst, such as Raney nickel, is added.[22]
  - The mixture is subjected to hydrogenation at an elevated temperature (e.g., 100°C) and pressure (e.g., 0.6 MPa) for several hours.[22]
- Isolation and Purification:
  - After the reaction is complete, the catalyst is removed by filtration.[22]
  - The solvent is heated to reflux and then allowed to stand. The upper layer of the solvent is decanted while hot.[22]
  - Upon cooling, 2-methylhydroquinone crystallizes from the solution and is collected as an off-white solid.[22]



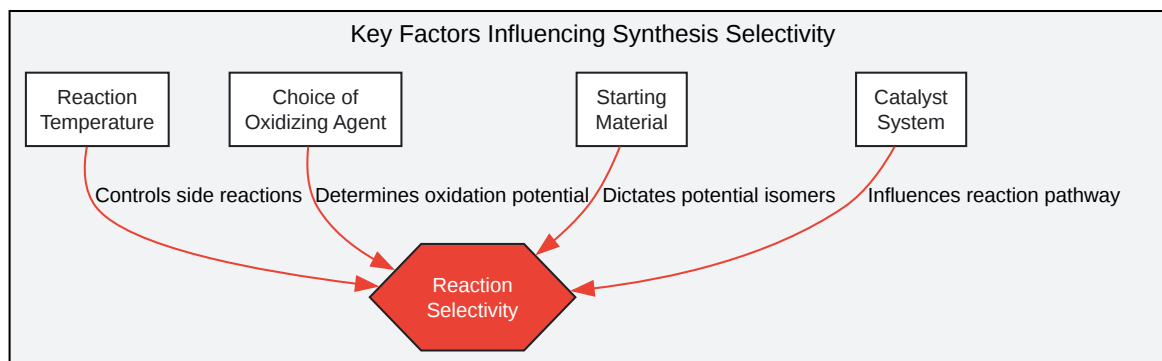
[Click to download full resolution via product page](#)

A common synthesis route for 2-methylhydroquinone.

## Logical Relationships in Synthesis Optimization

The efficiency and selectivity of a chemical synthesis, such as that for 2-methylhydroquinone or related compounds, are influenced by several interconnected factors. Understanding these relationships is key to optimizing the reaction for higher yield and purity.





[Click to download full resolution via product page](#)

Logical diagram of factors influencing synthesis selectivity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 95-71-6: Methylhydroquinone | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 2. Page loading... [[wap.guidechem.com](http://wap.guidechem.com)]
- 3. nbinno.com [[nbinno.com](http://nbinno.com)]
- 4. 95-71-6 CAS MSDS (2-Methylhydroquinone) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](http://chemicalbook.com)]
- 5. chemimpex.com [[chemimpex.com](http://chemimpex.com)]
- 6. 2-Methylhydroquinone | 95-71-6 [[chemicalbook.com](http://chemicalbook.com)]
- 7. unilongmaterial.com [[unilongmaterial.com](http://unilongmaterial.com)]
- 8. Methylhydroquinone | C<sub>7</sub>H<sub>8</sub>O<sub>2</sub> | CID 7253 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 9. 2-methylhydroquinone [[stenutz.eu](http://stenutz.eu)]
- 10. 2-Methylhydroquinone CAS#: 95-71-6 [[m.chemicalbook.com](http://m.chemicalbook.com)]

- 11. 2-Methylhydroquinone, 99% 250 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 2-Methylhydroquinone(95-71-6) 1H NMR spectrum [chemicalbook.com]
- 14. 2-Methylhydroquinone(95-71-6) IR Spectrum [chemicalbook.com]
- 15. Methylhydroquinone, 2TMS derivative [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. benchchem.com [benchchem.com]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Preparation method of methyl hydroquinone/2-methylhydroquinone as novel polymerization inhibitor - Eureka | Patsnap [eureka.patsnap.com]
- 23. 2-Methylhydroquinone synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Methylhydroquinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043894#physicochemical-properties-of-2-methylhydroquinone]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)